REACTION_CXSMILES
|
C1(C(C2C=CC=CC=2)CNC(=O)[C@H](NS(C2C=CC=CC=2[N+]([O-])=O)(=O)=O)CC2C=CC=CC=2)C=CC=CC=1.C(N1C=C(CCO)N=C1)(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[N:85]([C:94]([O:96][C:97]([CH3:100])([CH3:99])[CH3:98])=[O:95])=[N:86][C:87]([O:89][C:90]([CH3:93])([CH3:92])[CH3:91])=[O:88]>C(Cl)Cl>[NH:85]([C:94]([O:96][C:97]([CH3:100])([CH3:99])[CH3:98])=[O:95])[NH:86][C:87]([O:89][C:90]([CH3:91])([CH3:92])[CH3:93])=[O:88]
|
Name
|
product
|
Quantity
|
3.4 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(CNC([C@@H](CC1=CC=CC=C1)NS(=O)(=O)C1=C(C=CC=C1)[N+](=O)[O-])=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
2.73 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(C1=CC=CC=C1)(C1=CC=CC=C1)N1C=NC(=C1)CCO
|
Name
|
|
Quantity
|
2.19 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
1.77 g
|
Type
|
reactant
|
Smiles
|
N(=NC(=O)OC(C)(C)C)C(=O)OC(C)(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
After 3 hours the reaction was concentrated
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
the residue partitioned between ethyl acetate and aqueous sodium bicarbonate solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried (sodium sulfate)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to yield an amber gum
|
Name
|
|
Type
|
product
|
Smiles
|
N(NC(=O)OC(C)(C)C)C(=O)OC(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |